
(Z)-5-(4-(Ethylthio)benzylidene)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-PMH, also known as (Z)-5-(4-(ethylthio)benzylidene)-hydantoin, is a compound with the empirical formula C12H12N2O2S and a molecular weight of 248.30 g/mol . This compound is known for its ability to augment cell-cell adhesion by enhancing tight and adherens junctions, making it a significant subject of study in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-PMH involves the reaction of 4-(ethylthio)benzaldehyde with hydantoin under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like piperidine. The mixture is refluxed for several hours, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of S-PMH follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
S-PMH undergoes several types of chemical reactions, including:
Oxidation: S-PMH can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form the corresponding thioether.
Substitution: S-PMH can undergo nucleophilic substitution reactions, particularly at the benzylidene position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioether derivatives.
Substitution: Various substituted benzylidene derivatives.
Scientific Research Applications
S-PMH has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its role in enhancing cell-cell adhesion and its potential in cancer research.
Medicine: Investigated for its potential therapeutic effects in inhibiting tumor growth and metastasis.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of other compounds.
Mechanism of Action
S-PMH exerts its effects by enhancing tight and adherens junctions, thereby augmenting cell-cell adhesion. It abolishes the destabilizing actions of calcitonin on these complexes. Calcitonin and its receptor are expressed in prostate cell cancers and play a pivotal role in metastasis and tumorigenesis. S-PMH blocks calcitonin-stimulated alphavbeta3 activity, a key factor in bone metastasis .
Comparison with Similar Compounds
Similar Compounds
- (Z)-5-(4-(methylthio)benzylidene)-hydantoin
- (Z)-5-(4-(propylthio)benzylidene)-hydantoin
- (Z)-5-(4-(butylthio)benzylidene)-hydantoin
Uniqueness
S-PMH is unique due to its specific ethylthio substitution, which imparts distinct chemical and biological properties. This substitution enhances its ability to augment cell-cell adhesion and its potential therapeutic effects in cancer research .
Properties
Molecular Formula |
C12H12N2O2S |
|---|---|
Molecular Weight |
248.30 g/mol |
IUPAC Name |
(5Z)-5-[(4-ethylsulfanylphenyl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C12H12N2O2S/c1-2-17-9-5-3-8(4-6-9)7-10-11(15)14-12(16)13-10/h3-7H,2H2,1H3,(H2,13,14,15,16)/b10-7- |
InChI Key |
UWMDBDYLNJITCD-YFHOEESVSA-N |
Isomeric SMILES |
CCSC1=CC=C(C=C1)/C=C\2/C(=O)NC(=O)N2 |
Canonical SMILES |
CCSC1=CC=C(C=C1)C=C2C(=O)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


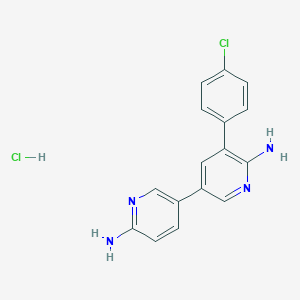
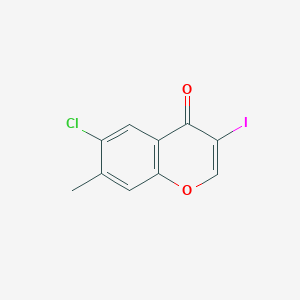
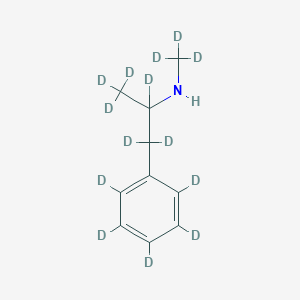

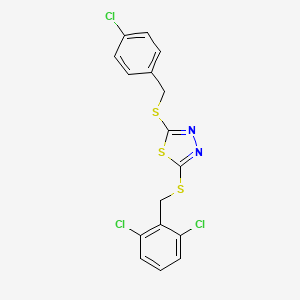

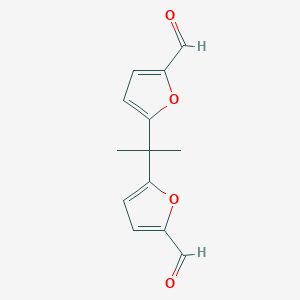
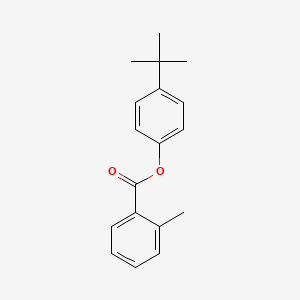
![Ethyl 6-bromo-5-[(2,5-dimethylbenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B12046962.png)
![6-Amino-4-(2-methoxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12046972.png)
![N-[4-(benzyloxy)phenyl]-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12046976.png)
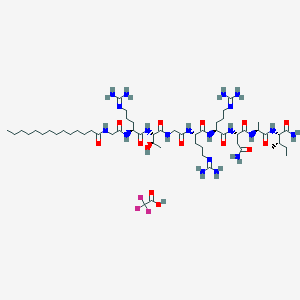
![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B12046979.png)
![(5Z)-5-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B12046983.png)
